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Compound of Interest

Compound Name: 5-Chloropyridine-3,4-diamine

Cat. No.: B1356588

5-Chloropyridine-3,4-diamine: A Comprehensive
Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical identifiers, properties, and
synthetic considerations for 5-Chloropyridine-3,4-diamine. This compound serves as a
valuable building block in medicinal chemistry and materials science, primarily in the synthesis
of heterocyclic systems.

Core Chemical Identifiers and Properties

5-Chloropyridine-3,4-diamine is a substituted pyridine derivative. Its key identifiers and
physicochemical properties are summarized below.
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Identifier

Value

CAS Number

929074-42-0[1]

Molecular Formula

CsHeCIN3[1]

Molecular Weight 143.57 g/mol [1]
5-Chloro-3,4-diaminopyridine, 3,4-Diamino-5-

Synonyms - .- I
chloropyridine, 5-Chloropyridine-3,4-diamine

Appearance White to off-white solid

Boiling Point 359.1+£37.0 °C (Predicted)

Density 1.447 g/cm3 (Predicted)

pKa 7.05+0.24 (Predicted)
Keep in a dark place, under an inert

Storage

atmosphere, at room temperature.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 5-Chloropyridine-

3,4-diamine.
Spectroscopy Data
1H NMR Spectral data is available.[2]
13C NMR Spectral data is available.
IR Spectral data is available.[2]

Mass Spectrometry

Spectral data is available.[2]

Synthesis of 5-Chloropyridine-3,4-diamine

A common synthetic route to diamino-substituted pyridines involves a two-step process:

nitration of an aminopyridine precursor followed by the reduction of the nitro group. While a

specific detailed protocol for 5-Chloropyridine-3,4-diamine is not readily available in peer-
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reviewed literature, a plausible synthetic pathway can be proposed based on established
methods for analogous compounds.

A potential synthetic workflow is outlined below:

Step 1: Nitration

Step 2: Reduction
) ] ields
AA - Reacts wit th Yields 5-Chloro-3-nitro-4-amil o Reduced b educing Agent 5-Chloropyridine-3,4-diamine
‘ ‘ (e.0., Fe/HCI, SnCL/HCI, Hz/Pd-C)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 5-Chloropyridine-3,4-diamine.

Experimental Protocols

The following are hypothetical experimental protocols based on general procedures for nitration
and nitro group reduction of pyridine derivatives. These should be adapted and optimized
based on laboratory conditions and safety considerations.

Step 1: Synthesis of 5-Chloro-3-nitro-4-aminopyridine
(Hypothetical)

» Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-
salt bath to maintain a temperature of 0-5 °C.

» Addition of Starting Material: Slowly add 3-Amino-5-chloropyridine to the cooled sulfuric acid
with continuous stirring, ensuring the temperature does not exceed 10 °C.

« Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric
acid in the dropping funnel. Add the nitrating mixture dropwise to the reaction flask over a
period of 1-2 hours, maintaining the temperature below 10 °C.
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» Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room
temperature for several hours. Monitor the progress of the reaction by Thin Layer
Chromatography (TLC).

o Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution
with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) until a
precipitate forms.

« |solation and Purification: Collect the precipitate by filtration, wash with cold water, and dry
under vacuum. The crude product can be purified by recrystallization from a suitable solvent
(e.g., ethanaol).

Step 2: Synthesis of 5-Chloropyridine-3,4-diamine
(Hypothetical)

e Reaction Setup: In a round-bottom flask, suspend the crude 5-Chloro-3-nitro-4-
aminopyridine in a suitable solvent such as ethanol or acetic acid.

e Reduction: Add a reducing agent. Common methods include:

o lIron in acidic medium: Add iron powder and a catalytic amount of hydrochloric acid. Heat
the mixture to reflux with vigorous stirring.

o Stannous chloride: Add a solution of stannous chloride in concentrated hydrochloric acid.

o Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C) under a
hydrogen atmosphere.

» Reaction Monitoring: Monitor the disappearance of the starting material by TLC.

o Work-up: After the reaction is complete, cool the mixture and filter to remove any solids (e.g.,
iron filings or catalyst). If an acidic medium was used, neutralize the filtrate with a base.

o Extraction and Isolation: Extract the product into an organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate
under reduced pressure to obtain the crude product.
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« Purification: Purify the crude 5-Chloropyridine-3,4-diamine by column chromatography or
recrystallization.

Application in Heterocyclic Synthesis

5-Chloropyridine-3,4-diamine is a key intermediate in the synthesis of various heterocyclic
compounds, particularly imidazo[4,5-c]pyridines, which are of interest in drug discovery.

Reacts with Cyclizing Agent
(e.g., Aldehyde, Carboxylic Acid)

5-Chloropyridine-3,4-diamine Substituted Imidazo[4,5-c]pyridine

Click to download full resolution via product page

Caption: Role of 5-Chloropyridine-3,4-diamine in synthesis.

This reaction typically involves the condensation of the diamine with an aldehyde or a
carboxylic acid (or its derivative) to form the imidazole ring. The choice of the cyclizing agent
determines the substituent at the 2-position of the resulting imidazo[4,5-c]pyridine ring system,
allowing for the generation of diverse chemical libraries for biological screening.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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